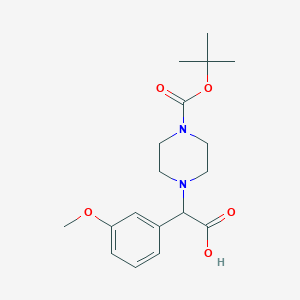

2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid

概要

説明

2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a methoxyphenyl acetic acid moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid typically involves the following steps:

Protection of Piperazine: The piperazine ring is first protected with a Boc group to prevent unwanted reactions. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Formation of the Acetic Acid Moiety: The protected piperazine is then reacted with 3-methoxybenzyl bromide to introduce the methoxyphenyl group. This step often requires a strong base like sodium hydride to deprotonate the piperazine and facilitate nucleophilic substitution.

Introduction of the Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Types of Reactions

2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

Reduction: The acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc group can be removed under acidic conditions to yield the free piperazine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

Major Products Formed

Oxidation: 2-(4-Boc-piperazinyl)-2-(3-hydroxyphenyl)acetic acid or 2-(4-Boc-piperazinyl)-2-(3-carboxyphenyl)acetic acid.

Reduction: 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)ethanol.

Substitution: Free piperazine derivatives.

科学的研究の応用

Based on the search results, here's what is known about the compound 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid and related compounds:

About this compound

- It is also known as this compound .

- Its CAS number is 868151-10-4 and its molecular formula is C18H26N2O5 .

Potential Applications and Research Areas

While the search results do not offer specific applications or case studies for this compound, they do provide information on related compounds and potential research areas:

- 3-Methoxyphenylacetic acid: This compound has been reported in Basella alba and Rhizoctonia solani .

- 2-(4-Methoxyphenyl)acetic acid: Research suggests that 2-(4-Methoxyphenyl)acetic acid may have a protective role in preventing the development of lung cancer . However, MedChemExpress (MCE) has not independently confirmed this information .

- Acyl/aryl thioureas: These are recognized bioactive pharmacophores. A new series of sulfadiazine-derived acyl/aryl thioureas has been synthesized and characterized, showing good inhibition potential against calf intestinal alkaline phosphatase (CIAP) activity . These derivatives also exhibited significant lead-like properties with minimal toxicity in ADMET parameter evaluations and can serve as templates in drug designing .

- Nitrogen compounds: Newly synthesized nitrogen compounds with antioxidant potential could be of pharmacological interest in diseases involving oxidative stress . These compounds have shown high antiradical efficiency and protection against membrane lipid peroxidation .

- Halogenated coumarin–chalcones: These have been synthesized and evaluated for inhibitory activities against monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) . Certain compounds in this series have shown potential as selective and competitive inhibitors of MAO-B and BChE .

- Pyrazole derivatives: These have been identified as a new class of BVDV and YFV inhibitors .

- Acyclic nucleoside phosphonates (ANPs): These are known to have broad-spectrum antiviral activity, including efficacy against papillomaviruses .

作用機序

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The Boc group serves as a protecting group, ensuring the compound remains stable until it reaches its target site, where it can be deprotected to release the active piperazine moiety.

類似化合物との比較

2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid can be compared with other similar compounds, such as:

2-(4-Boc-piperazinyl)-2-phenylacetic acid: Lacks the methoxy group, which may affect its biological activity and solubility.

2-(4-Boc-piperazinyl)-2-(4-methoxyphenyl)acetic acid: The methoxy group is in a different position, potentially altering its interaction with biological targets.

2-(4-Boc-piperazinyl)-2-(3-hydroxyphenyl)acetic acid: The hydroxy group may introduce different hydrogen bonding interactions, affecting its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

生物活性

2-(4-Boc-piperazinyl)-2-(3-methoxyphenyl)acetic acid is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure, featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a methoxy-substituted phenylacetic acid moiety, suggests various interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₆N₂O₅

- Molecular Weight : 350.41 g/mol

- Unique Features : The presence of the methoxy group enhances solubility and potential biological activity, making it an interesting candidate for drug development.

The compound's mechanism of action is primarily attributed to its interactions with various receptors and enzymes. The Boc-protected piperazine moiety contributes to stability and bioavailability, while the methoxyphenyl group modulates binding affinity and selectivity. Specific pathways and targets may vary based on the application context.

Antimicrobial Activity

Research indicates that compounds with piperazine structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains, including E. coli and C. albicans. The incorporation of methoxy groups in the structure could enhance these effects, potentially leading to new therapeutic agents against resistant strains .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that similar piperazine-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications in this compound may enhance its ability to target cancer cells selectively .

Case Studies

- Antiparasitic Activity : A study focused on optimizing compounds targeting PfATP4, a sodium pump in malaria parasites, demonstrated that structural modifications can significantly enhance antiparasitic activity while balancing solubility and metabolic stability. This highlights the importance of similar structural features in this compound for potential antimalarial applications .

- Neuroprotective Effects : Another investigation into piperazine derivatives revealed their potential neuroprotective effects, particularly in models of Parkinson's disease. Compounds exhibiting D3 receptor agonism alongside antioxidant properties showed promise in reducing oxidative stress in neuronal cells .

Data Tables

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C₁₈H₂₆N₂O₅ | Antimicrobial, Anticancer | Enhanced solubility due to methoxy groups |

| 1-(4-Boc-piperazinyl)-1-(3-methoxyphenyl)ethanol | C₁₈H₂₃N₂O₄ | Moderate Antimicrobial | Contains an alcohol functional group |

| 1-(4-Boc-piperidin-1-yl)-1-(3-methoxyphenyl)ethanol | C₁₈H₂₃N₂O₄ | Limited Activity | Piperidine ring instead of piperazine |

特性

IUPAC Name |

2-(3-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)15(16(21)22)13-6-5-7-14(12-13)24-4/h5-7,12,15H,8-11H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLCONZZXXHPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376113 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868151-10-4 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。